2-(2,3-Dichlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenoxy group and a methylbenzylidene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide. Finally, the condensation of this intermediate with 4-methylbenzaldehyde under acidic or basic conditions produces the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar structural features.
N’-(4-methylbenzylidene)acetohydrazide: A compound with a similar hydrazide backbone but lacking the dichlorophenoxy group.
Uniqueness
2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is unique due to the combination of its dichlorophenoxy and methylbenzylidene groups. This structural arrangement may confer specific chemical and biological properties that are not present in similar compounds.
Properties
CAS No. |
477731-34-3 |
---|---|
Molecular Formula |
C16H14Cl2N2O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-11-5-7-12(8-6-11)9-19-20-15(21)10-22-14-4-2-3-13(17)16(14)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
UTYKCSJKYAWHSI-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.